molecular formula C2H5BrMg B13396315 magnesium;ethane;bromide

magnesium;ethane;bromide

Cat. No.: B13396315
M. Wt: 133.27 g/mol
InChI Key: FRIJBUGBVQZNTB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylmagnesium bromide is typically prepared by reacting bromoethane with magnesium in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

The reaction can be represented as:

C₂H₅Br + Mg → C₂H₅MgBr\text{C₂H₅Br + Mg → C₂H₅MgBr} C₂H₅Br + Mg → C₂H₅MgBr

Industrial Production Methods

In industrial settings, the preparation of ethylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

    Epoxides: Adds to the less substituted carbon of epoxides to form alcohols.

    Carbon Dioxide: Reacts with CO₂ to form carboxylic acids

Major Products Formed

Scientific Research Applications

Ethylmagnesium bromide is extensively used in various fields of scientific research:

Mechanism of Action

Ethylmagnesium bromide acts as a nucleophile, attacking electrophilic carbon atoms in carbonyl compounds. The mechanism involves the formation of a carbon-carbon bond, followed by protonation to yield the final product. The lone pair electrons from ether molecules stabilize the organometallic complex, enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methylmagnesium Bromide (CH₃MgBr)
  • Phenylmagnesium Bromide (C₆H₅MgBr)
  • Butylmagnesium Bromide (C₄H₉MgBr)

Uniqueness

Ethylmagnesium bromide is unique due to its specific reactivity profile, which makes it particularly useful for forming ethyl-substituted products. Compared to other Grignard reagents, it offers a balance between reactivity and stability, making it versatile for various synthetic applications .

Properties

IUPAC Name

magnesium;ethane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5.BrH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIJBUGBVQZNTB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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